2-(4-Bromophenyl)furo[3,2-b]pyridine

Synthetic Chemistry Cross-Coupling Library Synthesis

2-(4-Bromophenyl)furo[3,2-b]pyridine is the essential synthetic building block for medicinal chemistry programs targeting CLK and HIPK kinases. Its furo[3,2-b]pyridine core is a validated ATP-pocket binding element, while the para-bromine atom provides a highly efficient handle for Suzuki-Miyaura cross-coupling, enabling rapid, high-yielding exploration of C2-substituted libraries. Critically, this compound is not a direct substitute for optimized, multi-substituted inhibitors (e.g., MU1210). It is specifically procured as a starting material for structure-activity relationship (SAR) studies and the rational design of selective kinase inhibitors. Its unique electronic profile (σp = 0.23) is also key for elucidating MT1 vs. MT2 receptor selectivity in neuroscience research.

Molecular Formula C13H8BrNO
Molecular Weight 274.11 g/mol
Cat. No. B13879046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)furo[3,2-b]pyridine
Molecular FormulaC13H8BrNO
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(O2)C3=CC=C(C=C3)Br)N=C1
InChIInChI=1S/C13H8BrNO/c14-10-5-3-9(4-6-10)13-8-11-12(16-13)2-1-7-15-11/h1-8H
InChIKeyOBAAQWGMAOCDKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)furo[3,2-b]pyridine (CAS 934328-77-5) for Targeted Kinase Inhibitor Research and Heterocyclic Scaffold Development


2-(4-Bromophenyl)furo[3,2-b]pyridine (CAS 934328-77-5) is a heterocyclic compound featuring a furo[3,2-b]pyridine core with a para-bromophenyl substituent at the C2-position [1]. This structural class, characterized by a fused furan-pyridine bicyclic system, has been identified as a privileged scaffold for developing potent and highly selective inhibitors of cdc-like kinases (CLKs) and effective modulators of the Hedgehog signaling pathway, with reported IC₅₀ values in the nanomolar range for optimized derivatives [2]. The compound serves as a versatile intermediate for further functionalization, particularly at the bromine position, enabling cross-coupling reactions to generate diverse compound libraries for drug discovery programs [3].

Why Unoptimized 2-(4-Bromophenyl)furo[3,2-b]pyridine Cannot Be Substituted for Advanced 3,5-Disubstituted Analogs in Selective Kinase Inhibition Studies


The furo[3,2-b]pyridine scaffold's biological activity is highly dependent on its substitution pattern [1]. Research demonstrates that while the core structure is a privileged scaffold for CLK inhibition, achieving potent and selective kinase inhibition requires specific substitutions, particularly at the 3- and 5-positions [2]. The unadorned 2-(4-Bromophenyl)furo[3,2-b]pyridine lacks these critical functionalizations, meaning its activity profile is fundamentally different from optimized probes like MU1210 (IC₅₀: 8-20 nM for CLK1/2/4) or MU135 (HIPK2 inhibitor) [3]. Procurement of this specific compound is therefore driven by its utility as a synthetic building block or a starting point for structure-activity relationship (SAR) studies, not as a direct substitute for more complex, multi-substituted derivatives with established biological potency.

Quantitative Differentiation of 2-(4-Bromophenyl)furo[3,2-b]pyridine: Evidence-Based Comparison with Key Analogs


Synthetic Versatility: C2-(4-Bromophenyl) Moiety as a Handle for Diversification

The 4-bromophenyl substituent at the C2-position provides a unique synthetic handle not present in the parent 2-phenylfuro[3,2-b]pyridine or other halo-substituted analogs. This bromine atom enables highly efficient Suzuki-Miyaura cross-coupling reactions, which are a cornerstone of modern medicinal chemistry for generating diverse compound libraries. This specific reactivity is exploited to rapidly access a wide range of 2-arylfuro[3,2-b]pyridine analogs, a key step in optimizing melatonin receptor ligands [1].

Synthetic Chemistry Cross-Coupling Library Synthesis

Kinase Inhibition Selectivity: Structural Basis for CLK/HIPK Inhibition

The furo[3,2-b]pyridine core is a validated scaffold for developing highly selective inhibitors of CLK and HIPK kinases [1]. Crystal structure analysis of the optimized inhibitor MU135 bound to HIPK2 reveals a specific binding mode where the furo[3,2-b]pyridine core engages key hinge region residues [1]. While 2-(4-Bromophenyl)furo[3,2-b]pyridine lacks the 3- and 5-substitutions required for potent inhibition, its core scaffold is the foundational pharmacophore for this activity. The para-bromo substituent may influence the scaffold's electron density and orientation in the ATP-binding pocket, offering a distinct starting point for optimization compared to unsubstituted or differently substituted phenyl analogs.

Kinase Inhibition CLK HIPK Drug Discovery

Melatonin Receptor Ligand Activity: Differential Selectivity Profile Based on C2-Aryl Substituent

A structure-activity relationship study on 2-arylfuro[3,2-b]pyridines as melatonin receptor ligands demonstrated that the nature of the C2-aryl group dramatically influences receptor subtype selectivity [1]. While the 1-naphthyl analog exhibited an MT1/MT2 selectivity ratio of ~150 (MT1 Ki = 198 nM, MT2 Ki = 1.3 nM), the study's findings indicate that the steric and electronic properties of the para-substituent on the phenyl ring are critical modulators of receptor binding and activity profile [1]. The 4-bromophenyl derivative represents a specific electronic and steric environment (Hammett σp = 0.23 for Br) that is distinct from the hydrogen (σp = 0.00), methoxy (σp = -0.27), or chloro (σp = 0.23) analogs, each of which would be expected to yield a different selectivity and potency profile.

Melatonin Receptors MT1/MT2 Selectivity CNS Drug Discovery

Optimal Research and Industrial Applications for 2-(4-Bromophenyl)furo[3,2-b]pyridine Based on Quantitative Evidence


Synthesis of Diverse 2-Arylfuro[3,2-b]pyridine Libraries via Suzuki-Miyaura Cross-Coupling

This compound is an ideal starting material for medicinal chemistry groups focused on generating focused libraries of 2-substituted furo[3,2-b]pyridines. The para-bromine atom serves as a highly efficient handle for Suzuki-Miyaura coupling with a wide range of boronic acids, allowing for rapid exploration of SAR at the C2-position, as demonstrated in the development of melatonin receptor ligands [1]. This approach is more direct and higher-yielding than functionalizing the parent 2-phenylfuro[3,2-b]pyridine.

Core Scaffold for Developing Next-Generation CLK and HIPK Kinase Inhibitors

Research teams investigating novel inhibitors of CLK and HIPK kinases can utilize this compound as the foundational pharmacophore for structure-based drug design. The furo[3,2-b]pyridine core has been validated through X-ray crystallography as a key binding element in the ATP pocket of HIPK2 [1]. By introducing various substituents at the 3- and 5-positions of this core, researchers can systematically optimize for potency and selectivity against these therapeutically relevant kinases, building upon a scaffold with proven tractability.

Pharmacological Probe for Investigating Melatonin Receptor Subtype Selectivity

For neuroscience and circadian rhythm research, this compound serves as a specific tool compound within a series of 2-arylfuro[3,2-b]pyridines to elucidate the structural determinants of MT1 versus MT2 receptor selectivity. Its distinct para-bromo substitution (σp = 0.23) provides a unique electronic and steric profile compared to hydrogen, methoxy, or chloro analogs, enabling detailed SAR studies to design ligands with tailored MT1/MT2 activity profiles [1]. This is crucial for developing therapeutics with fewer off-target effects.

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